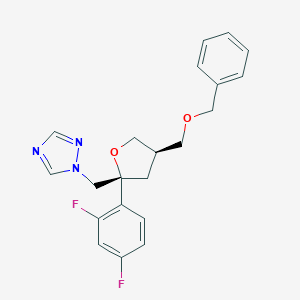
1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo, also known as this compound, is a useful research compound. Its molecular formula is C21H21F2N3O2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 165115-83-3) is a triazole derivative that has garnered interest due to its potential biological activities. This article aims to summarize its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C21H21F2N3O2 with a molecular weight of 385.41 g/mol. The predicted boiling point is approximately 515.6 °C, and it has a density of about 1.28 g/cm³. The compound exhibits slight solubility in chloroform and ethyl acetate and is predicted to have a pKa of 2.75 .
| Property | Value |
|---|---|
| Molecular Formula | C21H21F2N3O2 |
| Molecular Weight | 385.41 g/mol |
| Boiling Point | 515.6 ± 60 °C |
| Density | 1.28 ± 0.1 g/cm³ |
| Solubility | Chloroform (slight), Ethyl Acetate (slight) |
| pKa | 2.75 ± 0.10 |
Antifungal Properties
1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has been studied for its antifungal activity. Triazole compounds are known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
The mechanism through which this compound exerts its antifungal effects involves binding to the active site of lanosterol demethylase (CYP51). Studies have shown that modifications in the triazole ring can enhance binding affinity and selectivity towards fungal CYP51 over human CYP enzymes .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. The IC50 values for these activities indicate effective concentrations required to inhibit fungal growth .
Clinical Relevance
A notable study investigated the efficacy of triazole derivatives in treating invasive fungal infections in immunocompromised patients. Patients receiving treatment with compounds similar to 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole showed improved outcomes compared to those on standard therapies .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics and CNS penetration capabilities, making it a candidate for treating central nervous system infections caused by fungi . The metabolic profile suggests that it undergoes oxidative metabolism primarily via cytochrome P450 enzymes.
Aplicaciones Científicas De Investigación
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. Specifically, 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has been identified as an impurity in Posaconazole, an antifungal medication used to treat invasive fungal infections. The structural similarities suggest that it may possess intrinsic antifungal activity that warrants further investigation .
Anticancer Potential
The triazole moiety is also associated with anticancer properties. Compounds containing triazole rings have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, although detailed studies are necessary to elucidate these mechanisms .
Case Studies
Propiedades
IUPAC Name |
1-[[(2R,4R)-2-(2,4-difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2/c22-18-6-7-19(20(23)8-18)21(13-26-15-24-14-25-26)9-17(12-28-21)11-27-10-16-4-2-1-3-5-16/h1-8,14-15,17H,9-13H2/t17-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRCKBZXDXMFER-UTKZUKDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













